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5-(Methoxycarbonylmethyl)-2-thiouridine -

5-(Methoxycarbonylmethyl)-2-thiouridine

Catalog Number: EVT-13980107
CAS Number:
Molecular Formula: C12H16N2O7S
Molecular Weight: 332.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-(Methoxycarbonylmethyl)-2-thiouridine is a modified nucleoside that plays a significant role in the function of transfer ribonucleic acids (tRNAs). This compound is known for its involvement in the wobble position of tRNA, influencing codon recognition and protein synthesis. It is classified as a purine nucleoside analog, which is integral to various biochemical processes.

Source and Classification

5-(Methoxycarbonylmethyl)-2-thiouridine can be sourced from specific biological systems, particularly in thermophilic bacteria and eukaryotic organisms. It is classified under modified ribonucleosides, specifically within the category of thiouridines, which are characterized by the presence of sulfur in their structure. This classification is essential for understanding its biochemical roles and applications in molecular biology and genetics .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-(Methoxycarbonylmethyl)-2-thiouridine involves several chemical reactions, primarily utilizing phosphoramidite chemistry. The process typically includes:

  1. Protection of Functional Groups: Initial protection of the hydroxyl groups on the ribose sugar is crucial to prevent unwanted reactions during synthesis.
  2. Formation of Thiouridine: The introduction of sulfur into the uridine structure is achieved through specific reagents that facilitate thiolation.
  3. Methoxycarbonylmethyl Group Addition: The methoxycarbonylmethyl group is introduced at the C-5 position of the uridine base through esterification reactions.

These steps are followed by deprotection to yield the final product, ensuring that all functional groups are correctly oriented for biological activity .

Molecular Structure Analysis

Structure and Data

The molecular formula of 5-(Methoxycarbonylmethyl)-2-thiouridine is C12H16N2O7SC_{12}H_{16}N_{2}O_{7}S, with a molecular weight of approximately 304.33 g/mol. The structure features a uridine backbone modified at the C-5 position with a methoxycarbonylmethyl group and a thiol group at the C-2 position.

Key structural characteristics include:

  • Nucleobase: Pyrimidine ring with sulfur substitution.
  • Sugar Moiety: Ribose sugar with specific hydroxyl group modifications.
  • Functional Groups: Methoxycarbonyl and thiol groups that influence reactivity and interaction with other biomolecules .
Chemical Reactions Analysis

Reactions and Technical Details

5-(Methoxycarbonylmethyl)-2-thiouridine participates in various chemical reactions, primarily involving:

  • Cross-Linking Reactions: It can form covalent bonds with proteins or other nucleic acids, which is useful in studying biomolecular interactions.
  • Oxidative Reactions: Under oxidative stress conditions, this compound may undergo desulfuration, leading to modifications that affect its biological function .

These reactions are critical for understanding how modifications to nucleosides can alter their roles in cellular processes.

Mechanism of Action

Process and Data

The mechanism of action for 5-(Methoxycarbonylmethyl)-2-thiouridine involves its role as a wobble base in tRNA. By occupying the wobble position, it enhances the decoding efficiency during translation by allowing for non-standard pairing with codons. This modification helps maintain translational fidelity and prevents frame-shifting during protein synthesis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-(Methoxycarbonylmethyl)-2-thiouridine include:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and polar organic solvents, facilitating its use in biochemical assays.

Chemical properties include:

  • Stability: Stable under physiological conditions but can be sensitive to extreme pH or oxidative environments.
  • Reactivity: Exhibits reactivity due to functional groups that can participate in various chemical transformations .
Applications

Scientific Uses

5-(Methoxycarbonylmethyl)-2-thiouridine has several applications in scientific research:

  • Biochemical Studies: Used to study tRNA function and modifications, especially in mitochondrial genetics.
  • Drug Development: Its analogs may serve as potential therapeutic agents targeting mitochondrial dysfunctions associated with diseases like MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) .
  • Molecular Biology Techniques: Employed in cross-linking experiments to investigate nucleic acid-protein interactions.
Biosynthesis and Enzymatic Pathways of mcm⁵s²U

Role of the Elongator Complex in mcm⁵ Side Chain Formation

The biosynthesis of 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) initiates with the Elongator complex, a conserved six-subunit machinery (Elp1–Elp6) in eukaryotes. This complex installs the 5-methoxycarbonylmethyl (mcm⁵) group at the wobble uridine (U₃₄) of target tRNAs (tRNAᴳˡᵘ, tRNAᴳˡⁿ, tRNAᴸʸˢ). The Elongator operates via a conserved acetyltransferase mechanism centered on the Elp3 subunit, which utilizes acetyl-CoA to generate 5-carbamoylmethyl (ncm⁵) or 5-carboxymethyl (cm⁵) uridine intermediates as precursors to mcm⁵U [2]. Genetic ablation of any ELP gene in Saccharomyces cerevisiae abolishes mcm⁵U formation, leading to tRNA decoding deficiencies and pleiotropic phenotypes like impaired translational fidelity and killer toxin resistance [3]. Structural studies reveal that Elp1, Elp2, and Elp4–6 form a scaffold stabilizing Elp3’s catalytic domain, ensuring site-specific modification. The KTI11–KTI13 proteins further regulate Elongator activity, with Kti11 acting as an Fe-S cluster chaperone essential for Elp3’s function .

Table 1: Elongator Complex Subunits and Functions

SubunitFunctionConservationPhenotype of Deletion
Elp1Scaffold protein; recruits tRNAsEukaryotesLoss of mcm⁵U/s²U; tRNA decoding defects
Elp2Regulatory subunit; structural integrityEukaryotesImpaired Elongator assembly
Elp3Catalytic acetyltransferase; utilizes acetyl-CoAEukaryotesAbsence of cm⁵/ncm⁵U intermediates
Elp4–6Subcomplex stabilizing Elp3EukaryotesReduced Elongator activity

URM1 Pathway Dynamics in 2-Thiolation of Wobble Uridines

The 2-thiolation of mcm⁵U to form mcm⁵s²U is mediated by the ubiquitin-related modifier URM1 pathway, a sulfur relay system conserved from yeast to humans. This pathway requires:

  • Sulfur activation: The cysteine desulfurase Nfs1 generates persulfurated sulfur (S⁰) from cysteine.
  • Sulfur transfer: URM1 is activated via adenylation by the E1-like enzyme Uba4, forming a thiocarboxylate group (-COSH) at its C-terminus.
  • tRNA thiolation: The heterodimeric thiolase (Ncs6/Ncs2 in yeast; CTU1/CTU2 in humans) recruits thiocarboxylated URM1 to transfer sulfur to U₃₄, converting mcm⁵U to mcm⁵s²U [7]. This ATP-dependent process is functionally analogous to ubiquitination, positioning URM1 as a "ubiquitin-like" protein in tRNA modification [7] [1]. Notably, Uba4’s dual role in URM1 activation and Fe-S cluster assembly links tRNA thiolation to cellular sulfur homeostasis. Mutations in URM1 or NCS6 abolish s²U formation, destabilizing tRNA structure and accelerating tRNA decay [7].

Table 2: Core Components of the URM1 Sulfur Relay System

ComponentFunctionHomologsDirect tRNA Binder
Nfs1 (yeast)Cysteine desulfurase; generates persulfideNFS1 (human)No
Uba4 (yeast)E1-like adenylase; activates URM1MOCS3 (human)No
URM1Sulfur carrier; forms thiocarboxylateURM1 (human)Indirect
Ncs6/Ncs2 (yeast)Heterodimeric thiolase; transfers S to tRNACTU1/CTU2 (human)Yes

Functional Interdependence of Trm9 and Trm112 Homologs

The final step in mcm⁵s²U biosynthesis involves the methylation of cm⁵s²U to mcm⁵s²U, catalyzed by the Trm9–Trm112 methyltransferase complex. Trm9 (Trm141 in humans) partners with Trm112, a universal methyltransferase activator, to transfer a methyl group from S-adenosylmethionine (SAM) to the carboxyl group of cm⁵s²U₃₄. This complex exhibits substrate specificity for tRNAs bearing the cm⁵/s²U₃₄ intermediate, ensuring methylation occurs post-thiolation [1] [2]. Biochemical studies confirm that Trm112 stabilizes Trm9, enhancing its catalytic efficiency. Deletions of TRM9 in yeast result in accumulation of cm⁵s²U instead of mcm⁵s²U, impairing translational fidelity and stress response pathways [2] . Human homologs (Trm141 and Trm112) are implicated in neurodevelopment; mutations in TRM9L (human TRM141) correlate with familial dysautonomia, highlighting the modification’s role in neuronal protein synthesis [7].

Table 3: Trm9–Trm112 Complex Across Species

OrganismTrm9 HomologTrm112 HomologSubstrate SpecificityBiological Impact
S. cerevisiaeTrm9Trm112cm⁵s²U₃₄ in tRNAᴳˡᵘ/ᴳˡⁿ/ᴸʸˢTranslational fidelity; oxidative stress response
Homo sapiensTrm141 (Trm9L)TRM112cm⁵s²U₃₄Neuronal development; linked to familial dysautonomia
Schizosaccharomyces pombeTrm9Trm112cm⁵s²U₃₄Suppression of translational frameshifting

Synthesis and Regulatory Crosstalk

The biosynthesis of mcm⁵s²U is a sequential, interdependent process:

  • Temporal order: Elongator-dependent cm⁵/ncm⁵U formation precedes thiolation (URM1 pathway) and methylation (Trm9–Trm112). Genetic studies in yeast confirm that elp3Δ mutants lack both s²U and mcm⁵ groups, while trm9Δ mutants retain s²U but not methylation [2] .
  • Sulfur flux regulation: URM1’s thiocarboxylation integrates sulfur from cysteine desulfurases into tRNA modification, competing with Fe-S cluster biogenesis and molybdenum cofactor synthesis [7].
  • Disease links: Mutations disrupting mcm⁵s²U synthesis (ELP1 in familial dysautonomia, CTU2 in developmental defects) underscore its role in proteostasis and cellular stress responses [7].

Table 4: Key tRNA Substrates Bearing mcm⁵s²U₃₄

tRNA IsoacceptorCodons RecognizedRole in Translation
tRNAᴳˡᵘ(UUC)GAA, GAGPrevents misreading of glutamine/lysine codons
tRNAᴳˡⁿ(UUG)CAA, CAGRestricts frameshifting
tRNAᴸʸˢ(UUU)AAA, AAGEnsures accurate termination

This integrated modification fine-tunes codon–anticodon interaction thermodynamics, optimizing translational efficiency for physiologically critical mRNAs [3] [7].

Properties

Product Name

5-(Methoxycarbonylmethyl)-2-thiouridine

IUPAC Name

methyl 2-[1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate

Molecular Formula

C12H16N2O7S

Molecular Weight

332.33 g/mol

InChI

InChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8+,9+,11-/m1/s1

InChI Key

HLZXTFWTDIBXDF-XAWUEOSKSA-N

Canonical SMILES

COC(=O)CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

COC(=O)CC1=CN(C(=S)NC1=O)[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O

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